Cas no 2227738-92-1 (1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid)

1-Methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine core substituted with a methyl group and a 1-methyl-1H-imidazol-5-yl moiety, along with a carboxylic acid functional group. This structure lends itself to applications in medicinal chemistry and drug development, particularly as a building block for bioactive molecules. The imidazole and pyrrolidine rings contribute to its potential as a ligand or intermediate in the synthesis of pharmacologically active compounds. Its carboxylic acid group enhances solubility and reactivity, facilitating further derivatization. The compound's well-defined structure and functional groups make it a valuable candidate for research in targeted therapeutic agents and chemical biology.
1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid structure
2227738-92-1 structure
Product Name:1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid
CAS No:2227738-92-1
MF:C10H15N3O2
MW:209.245002031326
CID:5965545
PubChem ID:165603188
Update Time:2025-11-06

1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid
    • EN300-1627847
    • 2227738-92-1
    • Inchi: 1S/C10H15N3O2/c1-12-4-7(8(5-12)10(14)15)9-3-11-6-13(9)2/h3,6-8H,4-5H2,1-2H3,(H,14,15)/t7-,8-/m0/s1
    • InChI Key: FCMCHXPYQQMTLT-YUMQZZPRSA-N
    • SMILES: OC([C@H]1CN(C)C[C@@H]1C1=CN=CN1C)=O

Computed Properties

  • Exact Mass: 209.116426730g/mol
  • Monoisotopic Mass: 209.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.8
  • Topological Polar Surface Area: 58.4Ų

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1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid Related Literature

Additional information on 1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid

Introduction to 1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid (CAS No. 2227738-92-1)

1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid (CAS No. 2227738-92-1) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research findings.

The chemical structure of 1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid is composed of a pyrrolidine ring substituted with a methyl group at the 1-position and a 1-methylimidazole moiety at the 4-position. The carboxylic acid group at the 3-position adds to its functional versatility. The presence of these specific functional groups imparts unique physicochemical properties to the molecule, making it an interesting candidate for drug development.

The synthesis of 1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid has been reported using various methodologies. One common approach involves the reaction of 4-bromo-N-methylpyrrolidine with 1-methylimidazole followed by carboxylation. Another method involves the coupling of 3-bromopyrrolidine with 1-methylimidazole and subsequent oxidation to form the carboxylic acid. These synthetic routes have been optimized to achieve high yields and purity, making the compound readily available for further studies.

In terms of biological activities, 1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid has shown promising results in several preclinical studies. Research has demonstrated its potential as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). Studies have indicated that this compound can interact with serotonin receptors, potentially offering therapeutic benefits for conditions such as depression and anxiety disorders.

Furthermore, recent studies have explored the anticancer properties of 1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid. In vitro experiments have shown that it can inhibit the proliferation of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, suggesting its potential as a novel anticancer agent.

The pharmacokinetic profile of 1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid has also been investigated. Preclinical studies have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound exhibits good oral bioavailability and a reasonable half-life, which are essential characteristics for a drug candidate. Additionally, it has shown low toxicity in animal models, further supporting its potential for clinical development.

In conclusion, 1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid (CAS No. 2227738-92-1) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical potential.

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